(2,4-dimethoxybenzyl)[(6-nitro-1,3-benzodioxol-5-yl)methyl]amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2,4-dimethoxybenzyl)[(6-nitro-1,3-benzodioxol-5-yl)methyl]amine, also known as NBOMe-2C-B, is a synthetic compound that belongs to the family of phenethylamines. It was first synthesized in 2004 by Ralf Heim and his colleagues at the Free University of Berlin. NBOMe-2C-B is a potent hallucinogenic drug that has gained popularity in recent years due to its psychedelic effects.
Wirkmechanismus
(2,4-dimethoxybenzyl)[(6-nitro-1,3-benzodioxol-5-yl)methyl]amine acts as a partial agonist at the 5-HT2A receptor, which is the same receptor that is targeted by other hallucinogenic drugs such as LSD and psilocybin. This receptor is involved in the regulation of serotonin, a neurotransmitter that plays a key role in mood, cognition, and perception. By binding to the 5-HT2A receptor, (2,4-dimethoxybenzyl)[(6-nitro-1,3-benzodioxol-5-yl)methyl]amine alters the activity of certain brain regions, leading to changes in perception, thought, and emotion.
Biochemical and physiological effects:
The biochemical and physiological effects of (2,4-dimethoxybenzyl)[(6-nitro-1,3-benzodioxol-5-yl)methyl]amine are similar to those of other hallucinogenic drugs. It can cause changes in perception, thought, and emotion, as well as alterations in sensory experiences such as visual and auditory hallucinations. It can also lead to changes in heart rate, blood pressure, and body temperature.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using (2,4-dimethoxybenzyl)[(6-nitro-1,3-benzodioxol-5-yl)methyl]amine in lab experiments is its potency and selectivity for the 5-HT2A receptor. This allows researchers to study the specific effects of this receptor on brain function and behavior. However, one limitation is that the effects of (2,4-dimethoxybenzyl)[(6-nitro-1,3-benzodioxol-5-yl)methyl]amine on the brain and behavior may not be entirely representative of those of other hallucinogenic drugs, as it acts on a different pathway than other drugs such as LSD and psilocybin.
Zukünftige Richtungen
There are several future directions for research on (2,4-dimethoxybenzyl)[(6-nitro-1,3-benzodioxol-5-yl)methyl]amine. One area of interest is its potential therapeutic applications in the treatment of mental health disorders. Another area of interest is the development of new compounds that target the 5-HT2A receptor with greater selectivity and potency. Additionally, further research is needed to fully understand the biochemical and physiological effects of (2,4-dimethoxybenzyl)[(6-nitro-1,3-benzodioxol-5-yl)methyl]amine and how they compare to those of other hallucinogenic drugs.
Synthesemethoden
The synthesis of (2,4-dimethoxybenzyl)[(6-nitro-1,3-benzodioxol-5-yl)methyl]amine involves the reaction of 2,4-dimethoxybenzaldehyde with 6-nitro-1,3-benzodioxole in the presence of sodium borohydride and acetic acid. The resulting intermediate is then reacted with N-methyl-2-aminoethanol to yield the final product.
Wissenschaftliche Forschungsanwendungen
(2,4-dimethoxybenzyl)[(6-nitro-1,3-benzodioxol-5-yl)methyl]amine has been studied extensively for its potential therapeutic applications in the treatment of certain mental health disorders such as depression, anxiety, and post-traumatic stress disorder (PTSD). It has also been used in research to study the mechanisms of action of hallucinogenic drugs and their effects on the brain.
Eigenschaften
IUPAC Name |
1-(2,4-dimethoxyphenyl)-N-[(6-nitro-1,3-benzodioxol-5-yl)methyl]methanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O6/c1-22-13-4-3-11(15(6-13)23-2)8-18-9-12-5-16-17(25-10-24-16)7-14(12)19(20)21/h3-7,18H,8-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQGRLSGTOCLTCT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CNCC2=CC3=C(C=C2[N+](=O)[O-])OCO3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-dimethoxyphenyl)-N-[(6-nitro-1,3-benzodioxol-5-yl)methyl]methanamine |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.